4'-Fluoroadenosine
CAS No.: 170874-47-2
Cat. No.: VC0109269
Molecular Formula: C10H12FN5O4
Molecular Weight: 285.235
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 170874-47-2 |
---|---|
Molecular Formula | C10H12FN5O4 |
Molecular Weight | 285.235 |
IUPAC Name | (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5-,6+,9-,10-/m1/s1 |
Standard InChI Key | OHTNWXWYIDVBLZ-MLTZYSBQSA-N |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N |
Introduction
Chemical Structure and Properties
Structural Features
4'-Fluoroadenosine belongs to the class of 4'-fluoro-nucleosides, characterized by a fluorine atom positioned at the 4' carbon of the ribose sugar component. This positioning creates a unique chemical environment as the fluorine has an anomeric relationship with the ether oxygen in the ribose ring, making it potentially susceptible to fluoride ion elimination . The molecule consists of an adenine base attached to a ribose sugar with the distinguishing feature being the fluorine substituent at the 4' position.
Conformational Analysis
The presence of fluorine at the 4' position significantly influences the conformational behavior of the nucleoside. Detailed NMR studies have revealed that 4'-fluoroadenosine predominantly adopts a North-type conformation in solution, with coupling constants between the fluorine and the 3' hydrogen (³J FH) typically ranging between 16-18 Hz . This coupling constant value indicates an antiperiplanar relationship between the C-F bond and the vicinal 3'-C-H bond.
Table 1: Conformational Data for 4'-Fluoroadenosine and Related Compounds
Compound | ³J FH (Hz) | Estimated % South-type Conformer | Preferred Conformation |
---|---|---|---|
4'-Fluoro-adenosine | 2.9 | ~10-30% | North-type |
Nucleocidin | 16-18 | Minimal | North-type |
F-Met-I | 2.0 | ~10-30% | North-type |
F-Met-II | 0.9 | ~10-30% | North-type |
Historical Context and Discovery
Relation to Nucleocidin
The development of interest in 4'-fluoroadenosine stems largely from the discovery of nucleocidin, a rare naturally occurring fluorinated nucleoside isolated from Streptomyces bacteria . Nucleocidin, containing a fluorine atom at the 4' position of its ribose ring along with a sulfamyl group at the 5' position, represents the only fluorine-containing nucleoside isolated from natural sources to date . The initial structure elucidation of nucleocidin was conducted by Waller et al. in 1957 using various chemical and spectroscopic techniques including IR and UV spectroscopy .
Synthesis Methodologies
Synthetic Challenges
The synthesis of 4'-fluoroadenosine presents significant challenges due to the difficulty of introducing a tertiary fluorine atom at the 4' position while controlling stereochemistry . This complexity has contributed to the relatively limited exploration of 4'-fluoro-nucleosides compared to their 2' and 3' fluorinated counterparts in medicinal chemistry programs.
Established Synthetic Routes
Early synthetic approaches to 4'-fluoroadenosine and related compounds involved multiple steps, with key strategies including the addition of iodine monofluoride across double bonds of suitably protected 4',5'-unsaturated nucleosides . This method has been applied to both pyrimidine and purine nucleosides, allowing for the general synthesis of 4'-fluoro-nucleosides .
A significant synthetic route described by Guillerm et al. involves the preparation of 4'-fluoroadenosine from protected precursors . This approach has been further extended to produce 5'-O-triphosphate derivatives, expanding the potential applications of these compounds in biological systems.
Table 2: Key Steps in 4'-Fluoroadenosine Synthesis
Recent Synthetic Advances
More recent synthetic approaches have focused on improving the efficiency and stereoselectivity of 4'-fluoroadenosine synthesis. Maguire et al. improved earlier synthetic routes by addressing the epimer ratio and using potassium superoxide in place of photolytic conversion steps, which had previously proven capricious .
The synthesis of 4'-fluoro-adenosine-glycerodiphosphate has also been reported, involving the processing of protected adenosine derivatives to monophosphates, coupling with morpholine using DCC, and subsequent coupling with protected glycerophosphate . These advanced derivatives have shown promising biological activities, including acting as agonists for alpha protein kinase 1 (ALPK1) in vitro .
Biological Activity and Applications
Structural Advantages in Biological Systems
The positioning of the fluorine at the 4' position provides 4'-fluoroadenosine with unique biological properties. When incorporated into nucleic acid duplexes, the 4' substituent becomes located along the backbone edge of the duplex, avoiding significant steric clashes that might occur with modifications at other positions . This structural advantage has contributed to the development of 4'-modified nucleosides for various biomedical applications.
Relation to Protein Kinase Modulation
4'-Fluoro-adenosine-glycerodiphosphate derivatives have been shown to act as agonists for alpha protein kinase 1 (ALPK1) in vitro . This is significant because ALPK1 plays an important role in immune response, and modulation of its activity is considered a potential strategy for treating certain cancers . This application demonstrates the broader potential of 4'-fluoroadenosine derivatives beyond antiviral applications.
Comparison with Other Fluorinated Nucleosides
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